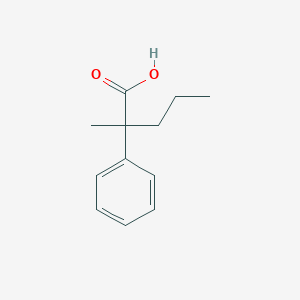

2-Methyl-2-phenylpentanoic acid

Vue d'ensemble

Description

2-Methyl-2-phenylpentanoic acid, also known as fenofibrate, is a synthetic lipid-lowering agent used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of fibric acid derivatives and is commonly prescribed to patients with dyslipidemia.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Preparation in Amino Acids : 2-Methyl-2-phenylpentanoic acid is used in the synthesis of specific amino acids, which are constituents of AM-toxins. These amino acids include 2-amino-5-(p-methoxyphenyl)pentanoic acid and 2-amino-5-(p-hydroxyphenyl)pentanoic acid. These compounds are prepared through processes involving hydrolysis, saponification, and decarboxylation (Shimohigashi, Lee, & Izumiya, 1976).

- Role in Friedel-Crafts Reaction : In the field of organic chemistry, 2-methyl-4-phenylpentanedioic acid, closely related to 2-methyl-2-phenylpentanoic acid, is produced via the Michael reaction and is used in Friedel-Crafts reactions. This demonstrates its importance in synthetic organic chemistry (Natekar & Samant, 2010).

Fragrance and Sensory Applications

- Synthesis of Floral Fragrance : The compound is key in synthesizing the enantiomers of the floral fragrance Rosaphen®, illustrating its application in fragrance chemistry. The synthesis involves asymmetric hydrogenation using a ruthenium catalyst (Matteoli et al., 2011).

Pharmacology and Biochemical Research

- Study of Amino Acid Analogs : Research has explored 2-(methylamino)alkanoic acids, including derivatives of 2-methyl-2-phenylpentanoic acid, for their potential in pharmacotherapeutic interventions, particularly in restricting brain phenylalanine transport (Vogel et al., 2013).

Spectroscopic and Quantum Studies

- Quantum and Spectroscopic Analysis : The compound and its derivatives have been analyzed using density functional theory and spectroscopic methods. These studies provide insights into molecular properties such as geometry, vibrational frequencies, and nonlinear optical properties (Raajaraman, Sheela, & Muthu, 2019).

Wine and Beverage Analysis

- Role in Wine Analysis : 2-Methylpentanoic acid, structurally similar to 2-methyl-2-phenylpentanoic acid, has been identified and analyzed in wines and other alcoholic beverages, signifying its relevance in food chemistry and sensory analysis (Gracia-Moreno, Lopez, & Ferreira, 2015).

Propriétés

IUPAC Name |

2-methyl-2-phenylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-3-9-12(2,11(13)14)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHMSGGESJPZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)(C1=CC=CC=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-phenylpentanoic acid | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Dioxaspiro[4.5]decane-2-carboxylic acid](/img/structure/B2963828.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(2-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963830.png)

![2-(Furan-2-yl)-5-(phenyl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2963832.png)

![{[5-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B2963836.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)

![10-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-7-[(E)-2-phenylethenyl]-4-thia-6,10-diazatricyclo[6.3.0.0^{2,6}]undecane-9,11-dione](/img/structure/B2963838.png)

![ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B2963844.png)

![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)